molecular formula C8H7ClN2O3 B189113 n-(3-Chloro-4-nitrophenyl)acetamide CAS No. 712-33-4

n-(3-Chloro-4-nitrophenyl)acetamide

Cat. No. B189113
CAS RN: 712-33-4
M. Wt: 214.6 g/mol
InChI Key: KUAYZLXOOIEGDN-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “n-(3-Chloro-4-nitrophenyl)acetamide” consists of an acetamide group (CH3CONH) attached to a phenyl ring that carries a nitro group (NO2) and a chlorine atom .

Scientific Research Applications

Conformation and Geometric Parameters

  • Conformation Analysis : Studies have examined the conformation of N-H bonds in similar compounds, observing variations in their structures due to different substituents. These variations impact the properties and potential applications of these compounds (Gowda et al., 2007), (Gowda et al., 2008).
  • Geometric Parameters : The geometric parameters of similar acetanilides are studied to understand their molecular structures, which are critical for their specific applications (Gowda et al., 2007), (Gowda et al., 2008).

Solvatochromism and Hydrogen Bonding

  • Effect on IR Spectrum and Dipole Moment : The interaction with solvents and how it affects the IR spectrum and dipole moment of related compounds is a key area of study, providing insights into their chemical behavior in different environments (Krivoruchka et al., 2004).
  • Hydrogen Bonding Characteristics : Research into hydrogen bonds of peptide groups in acetamide derivatives, including those similar to N-(3-Chloro-4-nitrophenyl)acetamide, reveals information about their potential interactions and stability (Mirzaei et al., 2010).

Synthesis and Applications in Dyes and Pharmaceuticals

  • Green Synthesis of Derivatives : The development of green synthesis methods for derivatives of similar compounds, important for sustainable industrial applications (Zhang Qun-feng, 2008).
  • Synthesis of Monomers for Polybenzimidazoles : Its derivatives are used in synthesizing monomers for polybenzimidazoles, indicating applications in polymer science (Begunov & Valyaeva, 2015).
  • Anticancer and Anti-Inflammatory Activities : The derivatives of similar compounds have shown potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Nonlinear Optical Properties

  • Nonlinear Optical Material : N-(3-Nitrophenyl) Acetamide, a related compound, is studied for its properties as a nonlinear optical material, indicating potential applications in photonics and electronics (Mahalakshmi et al., 2002).

Electochemical Sensing

  • Electrochemical Sensing Applications : Research into electrochemical sensing platforms for environmental substances suggests potential applications for related compounds in environmental monitoring and safety (Yi et al., 2020).

Antibacterial Properties

  • Antibacterial Activity : Investigations into the antibacterial activity of similar compounds, particularly against resistant strains, highlight their potential in developing new antibacterial drugs (Cordeiro et al., 2020).

Safety And Hazards

Safety data for “n-(3-Chloro-4-nitrophenyl)acetamide” indicates that it should be handled with care. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound. In case of accidental release, dust formation should be avoided, and the area should be well ventilated .

properties

IUPAC Name

N-(3-chloro-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAYZLXOOIEGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284915
Record name n-(3-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Chloro-4-nitrophenyl)acetamide

CAS RN

712-33-4
Record name 712-33-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To fuming nitric acid (120 mL) at -50° C. was added N-acetyl-3-chloroaniline (30 g) over a period of 45 minutes. The reaction was kept between -50° C. and -30° C. using a dry ice/acetone bath. The reaction mixture was stirred for an additional hour and then poured into 1500 mL of crushed ice and water. The precipitate was filtered and slurried with 1 liter of slightly alkaline water (ammonium hydroxide) twice. The precipitate was then dried and recrystallized from toluene to yield (3.6 g) of N-acetyl-3-chloro-4-nitroaniline; m.p. 134°-136° C.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fuming nitric acid (150 mL) was slowly added, at −50° C., over a period of 50 minutes to N-(3-chloro-phenyl)-acetamide (45 g). The reaction mixture was allowed to warm up to −20° C. and then was poured into ice-water. The solid formed was collected by filtration, washed with water, and dried under reduced pressure. The residue was washed with dichloromethane and dried under reduced pressure to afford 14 g of N-(3-chloro-4-nitro-phenyl)-acetamide as a light pink solid.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Takenaka, M Cheng, A Koshiya, S Murakami… - Journal of bioscience …, 2009 - Elsevier
Bacillus cereus strain 10-L-2 synthesizes two arylamine N-acetyltransferases (Nat-a and Nat-b) with broad substrate specificities toward aniline and its derivatives. In southern blot …
Number of citations: 8 www.sciencedirect.com
Q Li, B Xiong, Y Wang, W Lyu, S Xing, Y Chen… - European Journal of …, 2022 - Elsevier
Butyrylcholinesterase (BChE) has been more and more attractive for treating neurodegenerative diseases, especially Alzheimer's disease (AD). In this study, we conducted activity and …
Number of citations: 5 www.sciencedirect.com

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